Methyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate
Description
Methyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate is a synthetic organic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a methylamino-acetate moiety at the 4-position.
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate |
InChI |
InChI=1S/C8H13N3O2/c1-9-7(8(12)13-3)6-4-10-11(2)5-6/h4-5,7,9H,1-3H3 |
InChI Key |
DHWMHAUYAILIJG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CN(N=C1)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Methylation: The pyrazole ring can be methylated using methyl iodide in the presence of a base such as potassium carbonate.
Aminoacetate formation: The final step involves the reaction of the methylated pyrazole with methylamine and chloroacetic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
Research may explore its potential as an active pharmaceutical ingredient or as a lead compound in drug discovery.
Industry
In materials science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Pyrazole-Based Acetate Esters
Key Observations :
- Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate () features a dimethylpyrazole core, enhancing steric hindrance but eliminating the hydrogen-bonding capability of the methylamino group, limiting its use in receptor-binding applications .
Methylamino-Substituted Analogs
Key Observations :
- Methyl 2-[(4-nitrophenyl)amino]acetate lacks the pyrazole ring but retains the methyl ester and nitro group, making it a candidate for electrophilic substitution reactions .
Research Findings and Functional Implications
- Bioactivity: Methylamino-substituted pyrazoles are often explored as kinase inhibitors or GPCR modulators. The methylamino group in the target compound may enhance blood-brain barrier permeability compared to amino analogs .
- Stability : The methyl ester group improves hydrolytic stability relative to carboxylic acid derivatives (e.g., 956364-44-6), which are prone to decarboxylation .
- Synthetic Utility : Discontinued commercial status () suggests challenges in large-scale synthesis, unlike stock-available analogs like AS21302 .
Biological Activity
Methyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate, also known as methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various fields, particularly oncology and antimicrobial research.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₄ClN₃O₂ |
| Molecular Weight | 219.67 g/mol |
| IUPAC Name | Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate; hydrochloride |
| CAS Number | 1311317-86-8 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Synthesis
The synthesis of this compound typically involves the reaction of pyrazole derivatives with methylaminoacetate. The reaction conditions and purification methods are crucial for obtaining high yields and purity, which are essential for subsequent biological evaluations.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives showed IC₅₀ values ranging from 2.43 to 14.65 μM against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, indicating their potential as therapeutic agents in oncology .
Table: Cytotoxic Activity of Pyrazole Derivatives
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 7d | MDA-MB-231 | 2.43 |
| 7h | MDA-MB-231 | 3.56 |
| 10c | HepG2 | 4.98 |
These compounds were also shown to induce apoptosis in cancer cells by enhancing caspase activity and causing cell cycle arrest, particularly in the G₂/M phase . The molecular docking studies suggested that these compounds could effectively bind to critical targets involved in cancer progression.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Pyrazole derivatives are known for their antibacterial and antifungal properties, which are critical in addressing drug-resistant strains of pathogens.
A study reported that various pyrazole derivatives exhibited minimum inhibitory concentration (MIC) values below 1 µg/mL against several bacterial strains, indicating strong antibacterial activity . This suggests that this compound may also contribute to the development of novel antimicrobial agents.
Table: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | <0.5 |
| Compound B | Staphylococcus aureus | <0.5 |
The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound's structure allows it to inhibit key enzymes involved in cancer cell proliferation and microbial growth. For example, it may disrupt microtubule assembly, a critical process for cell division in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
